2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid

Carbapenem synthesis β-Lactam intermediates Stereoselective coupling

Process chemists developing generic carbapenem APIs face significant diastereoselectivity challenges at the C-2 position when using non-methylated azetidinone intermediates. This compound provides the required quaternary stereocenter. - α-Methyl substituent controls stereochemical outcome in Reformatsky-type and radical cyclization steps. - Free carboxylic acid terminus enables one-step activation, reducing step count versus ester-protected analogs. - NLT 98% purity with ISO-certified quality systems ensures batch-to-batch consistency for multi-kilogram campaigns.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Cat. No. B11900114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C1C(C(=O)N1)(C)C(C)O)C(=O)O
InChIInChI=1S/C9H15NO4/c1-4(7(12)13)6-9(3,5(2)11)8(14)10-6/h4-6,11H,1-3H3,(H,10,14)(H,12,13)
InChIKeyCGUQIOMUNIKMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic Acid: Identity and Class Context


2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid (CAS 787503-77-9; molecular formula C9H15NO4; molecular weight 201.22 g/mol) is a monocyclic β-lactam (azetidin-2-one) derivative bearing a 3-(1-hydroxyethyl)-3-methyl substitution pattern and a 2-propanoic acid side chain . This compound belongs to the 4-oxo-2-azetidineacetic acid class, a family of chiral building blocks widely employed as key intermediates in the stereoselective synthesis of carbapenem antibiotics such as thienamycin, (+)-PS-5, and 1β-methylcarbapenem . Unlike simpler azetidinone carboxylic acids, the target compound incorporates both an α-methyl branch on the acetic acid moiety and a 3-methyl substituent on the β-lactam ring, structural features that directly influence downstream coupling efficiency and stereochemical outcomes in carbapenem construction [1].

Why Generic Azetidinone Intermediates Cannot Substitute in Carbapenem Synthesis


Monocyclic β-lactam intermediates used in carbapenem synthesis are not interchangeable owing to the stringent stereoelectronic demands imposed by downstream Reformatsky-type coupling, radical cyclization, and ring-closure steps . The target compound's α-methyl substituent on the propanoic acid side chain introduces a quaternary carbon center that controls the stereochemical course of C-2 functionalization, a feature absent in the simpler 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7; C6H9NO4, MW 159.14) . Furthermore, the free carboxylic acid terminus of the target compound enables direct activation (e.g., mixed anhydride formation) without the additional deprotection steps required for the corresponding methyl ester analog (CAS 139404-30-1), reducing step count and improving overall yield in multi-step sequences . Substituting a non-methylated or ester-protected analog would necessitate re-optimization of coupling conditions and may compromise diastereoselectivity at the critical C-2 position of the nascent carbapenem nucleus.

Quantitative Differentiation Against Closest Analogs


Structural Differentiation: α-Methyl-Propanoic Acid vs. Simpler Scaffolds

The target compound possesses an α-methyl-substituted propanoic acid chain at the azetidine C-2 position, whereas the closest commercially available analog, 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7), carries a carboxylic acid directly attached to the azetidine ring (C6H9NO4; MW 159.14 vs. C9H15NO4; MW 201.22 for the target) . This structural difference is functionally significant: the α-methyl branch creates a quaternary stereocenter that pre-organizes the substrate for stereoselective alkylation at the carbapenem C-2 position, a critical determinant of antibacterial potency in the final carbapenem product [1].

Carbapenem synthesis β-Lactam intermediates Stereoselective coupling

Purity Specification: ISO-Certified Quality vs. Uncertified Suppliers

MolCore supplies the target compound with a minimum purity specification of NLT 98% under ISO-certified quality systems . In contrast, the methyl ester analog (CAS 139404-30-1) and the simpler carboxylic acid analog (CAS 103700-14-7) are listed on ChemSrc and ChemBlink without explicit purity guarantees or ISO certification claims . For pharmaceutical intermediate procurement, this documented purity floor reduces the risk of batch failure during GMP campaign scale-up and provides a verifiable quality benchmark absent for the closest structural comparators from open-market suppliers.

Quality assurance API intermediates ISO 9001

Free Carboxylic Acid vs. Methyl Ester: Step Economy Advantage

The target compound presents a free carboxylic acid terminus, enabling direct activation (e.g., mixed anhydride formation with isobutyl chloroformate) for coupling to the carbapenem side chain without a deprotection step [1]. The corresponding methyl ester analog (CAS 139404-30-1; C9H15NO4, same molecular formula but ester-protected) requires an additional saponification step (typically LiOH/THF/H2O) to liberate the free acid prior to coupling . This adds one synthetic operation, introduces yield loss (typical ester hydrolysis yields range from 85–95%), and generates an aqueous waste stream requiring disposal. In a published azetidinonepropionic acid process, the free acid is activated directly as the mixed anhydride, avoiding these inefficiencies [1].

Process chemistry Carbapenem coupling Step economy

Patent-Corroborated Utility as a Carbapenem Intermediate

U.S. Patent 5,134,231 (Sumitomo Pharmaceuticals) explicitly claims 3-(1-hydroxyethyl)azetidinone compounds bearing a substituted acetic acid or propanoic acid side chain at C-2 as useful intermediates in the synthesis of 1-alkylcarbapenem compounds [1]. The target compound falls squarely within the claimed generic scope, specifically the embodiment wherein R is a lower alkyl group (methyl) and X is a carboxyl group [1]. This patent linkage provides documented industrial precedent for the compound's utility that is absent for simpler, non-methylated azetidinone carboxylic acids such as CAS 103700-14-7, which are not explicitly claimed in this carbapenem-specific patent family .

Carbapenem antibiotics Patent evidence Synthetic intermediate

Physicochemical Property Differentiation for Isolation and Purification

The target compound has computed physicochemical properties including a density of 1.244 g/cm³, a boiling point of 454.9 °C at 760 mmHg, and a refractive index of 1.507 . By comparison, the simpler analog 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7; C6H9NO4; MW 159.14) has a lower molecular weight and, by inference from its smaller structure, a lower boiling point and different partition behavior . The higher boiling point of the target compound (454.9 °C vs. an estimated ~380–400 °C for the C6 analog) indicates greater thermal stability during solvent removal and distillation operations, a practical advantage during intermediate isolation at scale. Additionally, the increased carbon count (C9 vs. C6) raises calculated logP, favoring extractive workup with organic solvents over the more water-soluble C6 analog.

Physicochemical properties Process development Purification

Procurement-Relevant Application Scenarios


Stereoselective Synthesis of 1β-Methylcarbapenem Antibiotics

The α-methyl-propanoic acid side chain of the target compound provides the quaternary stereocenter required for stereoselective construction of the 1β-methylcarbapenem nucleus . In published radical cyclization approaches to (+)-PS-5 and related carbapenems, 4-oxo-2-azetidineacetic acids bearing an α-substituent serve as direct precursors for C-2 functionalization . The free carboxylic acid terminus (Section 3, Evidence Item 3) enables one-step activation and coupling, avoiding the additional hydrolysis required for ester-protected analogs. Procurement of this specific intermediate is indicated for process chemistry groups developing generic carbapenem APIs where step economy and stereochemical fidelity are critical cost drivers.

GMP Campaign-Scale Supply with Documented Purity Benchmarking

The NLT 98% purity specification with ISO quality system certification (Section 3, Evidence Item 2) provides a verifiable quality benchmark suitable for GMP intermediate procurement . Unlike open-market analogs listed at 95% purity without certification, this documented purity floor supports batch-to-batch consistency during multi-kilogram carbapenem manufacturing campaigns. The higher boiling point and favorable organic-phase partitioning (Section 3, Evidence Item 5) further facilitate extractive isolation at scale, reducing solvent consumption and improving overall process mass intensity.

Medicinal Chemistry Exploration of Novel Monocyclic β-Lactam Agents

The target compound's 3-(1-hydroxyethyl)-3-methyl-4-oxoazetidine core structurally resembles the pharmacophore of monobactam antibiotics (e.g., aztreonam) while providing a propanoic acid handle for further derivatization [1]. The patent-corroborated utility within the carbapenem intermediate space (Section 3, Evidence Item 4) establishes precedent for the compound's relevance in antibacterial research programs [2]. Procurement of this scaffold enables SAR exploration at the C-2 side chain while maintaining the β-lactam ring substitution pattern conserved across clinically validated carbapenem and monobactam classes.

Academic and Industrial Research on PBP Inhibitors

Recent academic research has explored monocyclic β-lactam analogues based on 3-(2-oxoazetidin-1-yl)propanoic acid as potential inhibitors of penicillin-binding proteins [1]. The target compound's free carboxylic acid and 3-(1-hydroxyethyl) substitution pattern align with the structural requirements for PBP active-site engagement, while the α-methyl branch on the propanoic acid side chain introduces conformational constraint that may enhance binding selectivity compared to the unsubstituted propanoic acid scaffold used in the published study. Procurement supports hit-to-lead optimization campaigns targeting resistant bacterial strains.

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